molecular formula C10H7FO3 B2716839 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 97070-45-6

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2716839
CAS No.: 97070-45-6
M. Wt: 194.161
InChI Key: CIYZSGNYEIUQSB-UHFFFAOYSA-N
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Description

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria

Preparation Methods

The synthesis of 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can be adapted to introduce the fluorine and hydroxyl groups at the desired positions on the coumarin ring. Another method involves the Knoevenagel condensation, where an aldehyde reacts with a malonic acid derivative in the presence of a base. Industrial production methods often employ these reactions under optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

3-fluoro-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-fluoro-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYZSGNYEIUQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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